N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide is a synthetic organic compound with a complex molecular structure that bridges several functional groups, including an amide, naphthalene, and tetrahydropyran moiety. This compound is notable for its potential applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Tetrahydropyran Moiety: The synthesis begins with the formation of the tetrahydropyran ring, which can be achieved through a cyclization reaction involving a suitable precursor such as a 1,5-diene.
Introduction of the Phenylthio Group: A phenylthio group is then introduced through a nucleophilic substitution reaction using thiophenol as the reagent.
Formation of the Amide Linkage: The naphthamide part of the molecule is synthesized separately, typically starting from 1-naphthoic acid, which is converted into an amide through reaction with a suitable amine.
Coupling Reaction: The final step involves coupling the tetrahydropyran derivative with the naphthamide through a reaction mediated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods For industrial-scale production, optimization of reaction conditions is paramount. This may involve the use of continuous flow reactors for better control over reaction parameters, as well as the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide group, potentially forming the corresponding amine.
Substitution: The phenylthio group may also participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typical oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminium hydride or borane can be used.
Substitution: Electrophiles such as nitronium ions can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide has several applications:
In Chemistry: It serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecular architectures.
In Biology: It is used in biochemical studies to investigate enzyme-substrate interactions due to its structural mimicry of natural substrates.
In Medicine: Potential applications in drug development, particularly as a lead compound for the design of new therapeutic agents targeting specific pathways.
In Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Mechanism: The compound interacts with its molecular targets primarily through non-covalent interactions such as hydrogen
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c25-22(21-12-6-8-18-7-4-5-11-20(18)21)24-17-23(13-15-26-16-14-23)27-19-9-2-1-3-10-19/h1-12H,13-17H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCKHEYPVGRECQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.